Cabergoline, chemically known as (6aR,9R)-N-(2-hydroxy-3-(propan-2-ylamino)-2-(3H-indol-3-yl)ethyl)-5-propylp yrimidin-4-carboxamide, is a synthetic ergoline derivative with potent and long-lasting dopamine receptor agonist activity. It is primarily known for its high affinity for dopamine D2 receptors, particularly the D2 receptor subtype.
A practical synthesis of cabergoline involves reacting a 9,10-dihydrolysergic acid-derived amide with phenyl chloroformate, followed by ethylamine. This method provides a safer and more efficient alternative to the previously used hazardous reaction involving a large excess of ethyl isocyanate at high temperatures.
The synthesis of European Pharmacopoeial impurities A, B, C, and D of cabergoline utilizes ergocryptine as a starting material. The process involves problematic oxidations of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid, achieved using activated DMSO and a Pinnick oxidation sequence.
This key precursor of cabergoline can be synthesized on an industrial scale using 2,2,2-trichloroethyl chloroformate. The process is optimized by rigorously removing water from the reaction system and utilizing an organic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) instead of alkali metal bicarbonate additives. This approach minimizes side reactions and improves product quality.
Methylergometrine maleate, a related ergoline derivative, offers insight into the structural features of these compounds. The molecule consists of a large, rigid ergolene group comprising an indole plane connected to a six-membered carbon ring (adopting an envelope conformation) and N-methyltetrahydropyridine with the methyl group in an equatorial position.
P(CH3NCH2CH2)3N effectively removes hydrogen bromide from vitamin A intermediates like 13-cis-10-bromo-9,10-dihydroretinyl acetates and 14-bromo-9,14-dihydroretinyl acetate. This dehydrobromination reaction is particularly efficient when carried out in acetonitrile at room temperature. 18, 20, [https://www.semanticscholar.org/paper/14931fed49e981158f21e925478aee05cea357a6)
Diazotized syn- and anti-4-aminonaphthalenoparacyclophanes undergo transannular reactions during acid hydrolysis. For example, diazotized syn- isomer yields 17-hydroxynaphthalenoparacyclophane through transannular diazo coupling followed by the formation of a 16,17-didehydro intermediate. In contrast, the diazotized anti- isomer forms 9,10-dihydro-1,9:4,10-diethano-9,10-ethenoanthracene through dediazoniation and subsequent transannular electrophilic addition.
Cabergoline exerts its primary therapeutic effects by acting as a potent dopamine D2 receptor agonist. This action is particularly relevant in conditions like hyperprolactinemia and Parkinson’s disease.
Research on the ergoline derivative LEK-8829, which shares structural similarities with cabergoline, provides valuable insights into the complex interactions of these compounds with the dopaminergic system. LEK-8829 displays both antagonistic and agonistic properties depending on the experimental conditions, with the presence or absence of dopamine being a determining factor.
Due to its potent and long-lasting dopamine D2 receptor agonism, cabergoline is used in treating hyperprolactinemia and Parkinson’s disease.
Ergoline derivatives, including cabergoline and its structural analogs like LEK-8829, are valuable research tools for investigating the complexities of dopamine receptor pharmacology. Researchers use these compounds to study receptor binding, signal transduction, and the behavioral effects of dopamine receptor modulation. 1, 16, 28, [https://www.semanticscholar.org/paper/9981ab330dc3b4b1d9c7773cdb9b7ff9627085e7], [https://www.semanticscholar.org/paper/8d3a56277d9e9414ff771d1dfe599d70ba6e01ea)
The synthetic methodologies employed in producing cabergoline and its derivatives contribute to the broader field of organic synthesis. These techniques can be adapted and applied to the synthesis of other biologically active compounds, potentially leading to new drug discoveries. 5, 7, [https://www.semanticscholar.org/paper/c495afcffa99af60b345afb015dc7c05ea212cb7)
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: